Desmethylclomipramine
Übersicht
Beschreibung
Desmethylclomipramine, a major metabolite of clomipramine, is recognized for its antidepressant activity, contributing significantly to the therapeutic effects of its parent compound. It has been subject to various studies to understand its pharmacokinetics, molecular structure, and chemical properties.
Synthesis Analysis
The synthesis of Desmethylclomipramine involves the selective N-demethylation of clomipramine. A study outlined the synthesis of deuterium-labeled clomipramine, which indirectly provides insights into the synthetic pathway for Desmethylclomipramine by focusing on the nonaromatic part of the molecule, specifically the dimethylaminopropyl side chain (Chaudhuri, Sung, & Markus, 1981).
Molecular Structure Analysis
Desmethylclomipramine's structure is closely related to that of clomipramine, with the primary difference being the absence of a methyl group on the nitrogen atom of the side chain. This structural alteration significantly impacts its pharmacological properties, such as its affinity for the norepinephrine transporter.
Chemical Reactions and Properties
Desmethylclomipramine undergoes various metabolic processes in the body. It has been identified as a potent inhibitor of noradrenaline and dopamine uptake, and to a lesser extent, inhibits 5-hydroxytryptamine uptake, reflecting its complex interaction with neurotransmitter systems (Benfield, Harries, & Luscombe, 1980). Additionally, it exhibits anticholinergic activity on gastrointestinal smooth muscle.
Physical Properties Analysis
While specific studies on the physical properties of Desmethylclomipramine were not directly identified, its properties can be inferred from clomipramine and related compounds. It is likely to have a high lipophilicity, which facilitates its ability to cross the blood-brain barrier and exert effects on central nervous system targets.
Chemical Properties Analysis
Desmethylclomipramine's chemical properties, including its reactivity and stability, are influenced by its tricyclic structure. The compound's pharmacological effects are also significantly determined by its interactions with various enzymes and transporters, such as its inhibition of the norepinephrine transporter (Takano et al., 2011). The formation of reactive metabolites from Desmethylclomipramine, potentially interacting with DNA, has been investigated, highlighting its complex biotransformation (Korobkova et al., 2012).
Wissenschaftliche Forschungsanwendungen
Autophagy and Cancer Therapy : DCMI has been identified to interfere with autophagic flux in cells, causing an increase in autophagosomal markers and blocking the degradation of autophagic cargo. This property can be therapeutically beneficial, particularly in treating conditions where manipulation of autophagic flux is advantageous, like in certain cancers where malignant cells use autophagy to survive stress conditions. DCMI's obstruction of autophagic flux can enhance the cytotoxic effect of chemotherapeutic agents (Rossi et al., 2009).
Neuro-Oncology and Psychiatry : In a study on the regional distribution of clomipramine and DCMI in rat brains and peripheral organs, it was found that different brain regions and peripheral organs show differential distribution and concentration ratios of clomipramine to DCMI. This finding is relevant for its use in psychiatry and neuro-oncology (Aitchison et al., 2010).
Clinical Response in Depression Treatment : A study on depressed patients treated with clomipramine showed a clear relationship between clinical response and plasma levels of DCMI. This suggests that monitoring and potentially titrating the dose to achieve effective plasma levels of DCMI might improve clinical outcomes in some patients (Corte et al., 1979).
Synergistic Effect with Chemotherapy : DCMI has demonstrated a synergistic effect with various chemotherapeutic agents, such as cisplatin, gemcitabine, or paclitaxel, on lung cancer stem cells. This suggests its potential as an adjunctive therapy in cancers that respond poorly to standard chemotherapy (Melino, 2015).
Pharmacological Properties : DCMI exhibits significant pharmacological activity, including monoamine uptake inhibition, which contributes to its antidepressant efficacy. Its presence in higher plasma concentrations than the parent compound clomipramine suggests its significant role in the overall therapeutic effect of clomipramine treatment (Benfield et al., 1980).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIXQGUBUKFLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952663 | |
Record name | Norclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethylclomipramine | |
CAS RN |
303-48-0 | |
Record name | Norclomipramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylclomipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70952663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-{5-chloro-2-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl}propyl)(methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLCLOMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DN47PPQG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | desmethylclomipramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060947 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.